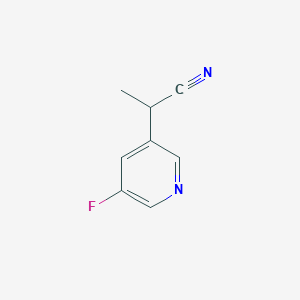

2-(5-Fluoropyridin-3-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Fluoropyridin-3-yl)propanenitrile is a chemical compound used in various scientific experiments. It has a molecular formula of C8H7FN2 and a molecular weight of 150.16 .

Synthesis Analysis

The synthesis of 2-(5-Fluoropyridin-3-yl)propanenitrile involves complex reactions . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The InChI code for 2-(5-Fluoropyridin-3-yl)propanenitrile is 1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

2-(5-Fluoropyridin-3-yl)propanenitrile is a liquid at room temperature .Scientific Research Applications

Electrophilic Fluorination Agents

Electrophilic fluorination is a key area where 2-(5-Fluoropyridin-3-yl)propanenitrile derivatives are utilized. Research has explored the synthesis of electrophilic fluorinating agents derived from nitrogen heterocycles, showcasing the compound's role in fluorine chemistry. These agents are used for site-specific electrophilic fluorination of various substrates, indicating its potential in synthetic organic chemistry and the development of fluorinated compounds with applications in pharmaceuticals and agrochemicals (Banks et al., 1997).

Synthesis of Biologically Active Compounds

The compound plays a crucial role in the synthesis of biologically active derivatives, such as 5-fluoro-2'-deoxyuridine derivatives, which have been evaluated for their resistance to degradation and biological activities. This highlights its importance in the development of novel therapeutic agents (Farquhar et al., 1983).

Fluoropyridine Synthesis

2-(5-Fluoropyridin-3-yl)propanenitrile is a precursor in the synthesis of fluoropyridines, compounds with various applications in organic electronics, pharmaceuticals, and materials science. Research on synthesizing 2-chloro- and 2-amino-5-fluoropyridines demonstrates the utility of fluoropyridines as intermediates in organic synthesis (Hand et al., 1989).

Biocompatible Polymers

In polymer science, derivatives of 2-(5-Fluoropyridin-3-yl)propanenitrile have been investigated for creating biocompatible aliphatic terpolymers with potential applications in biomedical engineering, showcasing the versatility of this compound beyond its use in small molecule synthesis (Mahapatra et al., 2020).

Electrolytes for Lithium-ion Batteries

The application of 2-(5-Fluoropyridin-3-yl)propanenitrile derivatives extends into the development of safe electrolytes for lithium-ion batteries, indicating its potential in enhancing the safety and performance of energy storage technologies (Liu et al., 2016).

Radiolabeling for Biomedical Imaging

Derivatives of 2-(5-Fluoropyridin-3-yl)propanenitrile have been utilized in the design and synthesis of radiolabeling agents for peptides and proteins, highlighting its significance in the development of diagnostic and therapeutic radiopharmaceuticals (de Bruin et al., 2005).

Safety and Hazards

The safety information for 2-(5-Fluoropyridin-3-yl)propanenitrile includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIQXBUREKZJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CN=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-3-yl)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)